molecular formula C10H9N3OS B2396230 N-(3-methylisothiazol-5-yl)picolinamide CAS No. 1235624-32-4

N-(3-methylisothiazol-5-yl)picolinamide

Cat. No. B2396230
CAS RN: 1235624-32-4
M. Wt: 219.26
InChI Key: QJCXWDMETIHYCR-UHFFFAOYSA-N
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Description

Isothiazolones, which “N-(3-methylisothiazol-5-yl)picolinamide” is a derivative of, are used in various industries due to their bacteriostatic and fungiostatic activity . They are strong sensitizers, producing skin irritations and allergies, and may pose ecotoxicological hazards .


Synthesis Analysis

While specific synthesis methods for “N-(3-methylisothiazol-5-yl)picolinamide” are not available, similar compounds have been synthesized using various methods. For instance, a synthetic method for obtaining 4,5-disubstituted 2- (pyridin-2-yl)oxazoles from picolinamide and aldehydes by employing Pd (TFA) 2 as the catalyst in n -octane has been developed .

Scientific Research Applications

Polymorphism and Crystallization Mechanism

The compound has been studied for its polymorphic forms and crystallization mechanisms . The supramolecular architectures of amide-containing compounds like this one are highly dependent on the side-chain substituents . Variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .

Biocides

Isothiazolinones, which include this compound, are used as biocides due to their bacteriostatic and fungiostatic activity . They are effective, but they are also strong sensitizers, producing skin irritations and allergies, and may pose ecotoxicological hazards .

Antimicrobial Activity

Thiazoles, which include this compound, have been found to have antimicrobial properties . They have been used in the synthesis of various drugs and have shown potential in the treatment of various diseases .

Antifungal Activity

Isothiazolinones, including this compound, have been used as antifungal agents . They have been found to be effective in controlling the growth of various types of fungi .

Anticancer Activity

Thiazole derivatives, including this compound, have been studied for their anticancer activity . They have shown potential in the treatment of various types of cancer .

Anti-Inflammatory Activity

Thiazoles, including this compound, have been found to have anti-inflammatory properties . They have been used in the synthesis of various drugs and have shown potential in the treatment of various inflammatory conditions .

Antiviral Activity

Thiazoles, including this compound, have been found to have antiviral properties . They have been used in the synthesis of various drugs and have shown potential in the treatment of various viral infections .

Industrial Applications

Thiazoles, including this compound, have found applications in different fields such as agrochemicals, industrial, and photographic sensitizers . They have been used in the synthesis of various industrial chemicals .

Safety and Hazards

Isothiazolinones, which “N-(3-methylisothiazol-5-yl)picolinamide” is a derivative of, are strong sensitizers, producing skin irritations and allergies, and may pose ecotoxicological hazards .

properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c1-7-6-9(15-13-7)12-10(14)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCXWDMETIHYCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylisothiazol-5-yl)picolinamide

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